1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one
Description
This compound is a fluoroquinoline derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group at position 3 and a morpholino moiety at position 7. Its structure combines elements of fluoroquinolones (known for antimicrobial activity) and heterocyclic oxadiazoles (associated with enhanced pharmacokinetic properties) . The ethyl group at position 1 and fluorine at position 6 suggest improved metabolic stability and lipophilicity compared to simpler quinolones. The oxadiazole ring likely contributes to π-π stacking interactions in biological targets, while the morpholino group enhances solubility .
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O3/c1-2-28-13-17(23-26-22(27-32-23)14-4-3-5-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-6-8-31-9-7-29/h3-5,10-13H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNICVMFMJCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the oxadiazole moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.
Formation of the Oxadiazole Moiety: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxadiazole ring.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Compounds with substituted fluorine atoms.
Scientific Research Applications
1-Ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous quinolone and oxadiazole-containing derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Bioavailability: The morpholino group at position 7 offers superior aqueous solubility compared to piperazinyl (Ofloxacin) or unsubstituted derivatives, which may improve oral bioavailability .
Antimicrobial Potency: Fluorine at position 6 is conserved across all compounds, suggesting its critical role in DNA gyrase/topoisomerase IV inhibition. However, the oxadiazole ring in the target compound may confer resistance to efflux pumps, a common issue with fluoroquinolones .
Toxicity Profile : The absence of a carboxylic acid group (unlike Ofloxacin) may reduce metal chelation-related side effects, such as tendon damage .
Biological Activity
1-Ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activities, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core substituted with various functional groups. Its molecular formula is C_{20}H_{19F_2N_5O with a molecular weight of approximately 392.4 g/mol. The presence of fluorine atoms and an oxadiazole moiety suggests potential for significant biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It appears to inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase.
- Case Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptotic markers such as Annexin V positivity and caspase-3 activation.
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 12.5 | 70 |
| A549 | 15.0 | 65 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, indicating its effectiveness as an antibacterial agent.
- Fungal Activity : Preliminary data suggest antifungal activity against common strains such as Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 32 μg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows moderate solubility in aqueous solutions, which may influence its bioavailability.
- Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
Safety and Toxicity
Toxicological assessments are essential for determining the safety profile of any new compound:
- Acute Toxicity : Initial animal studies indicate a relatively low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.
- Long-term Effects : Ongoing studies are necessary to evaluate chronic exposure effects and potential carcinogenic risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
